molecular formula C21H19N5O3 B283043 Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

カタログ番号 B283043
分子量: 389.4 g/mol
InChIキー: BPARANDLXZFOGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate, also known as MMB-DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical and biological fields.

作用機序

The mechanism of action of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves the binding of the compound to VMAT2, resulting in the inhibition of dopamine uptake and storage in synaptic vesicles. This leads to a decrease in dopamine neurotransmission, which is associated with the pathogenesis of neurodegenerative disorders. Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been found to exhibit high selectivity towards VMAT2, making it a promising tool for the quantification of VMAT2 in vivo.
Biochemical and Physiological Effects:
Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been found to exhibit high stability and specificity towards VMAT2, making it a useful tool for the quantification of VMAT2 in vivo. The compound has been used in preclinical studies to investigate the role of VMAT2 in the pathogenesis of neurodegenerative disorders. Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has also been found to exhibit low toxicity and minimal off-target effects, making it a promising candidate for further development as a diagnostic and therapeutic agent.

実験室実験の利点と制限

The advantages of using Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in lab experiments include its high affinity and selectivity towards VMAT2, high stability, and low toxicity. However, the limitations of using Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate include its high cost and the need for specialized equipment for its synthesis and analysis.

将来の方向性

For the research on Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate include the development of more efficient and cost-effective synthesis methods, the optimization of imaging protocols for the quantification of VMAT2 in vivo, and the investigation of the potential therapeutic applications of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in neurodegenerative disorders. Additionally, the use of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate as a tool for the study of VMAT2 in other physiological and pathological conditions is an area of interest for future research.
Conclusion:
In conclusion, Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate (Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate) is a promising compound for the quantification of vesicular monoamine transporter 2 (VMAT2) in vivo. Its high affinity and selectivity towards VMAT2, low toxicity, and minimal off-target effects make it a useful tool for the investigation of the role of VMAT2 in neurodegenerative disorders. Further research is needed to optimize its synthesis and imaging protocols and to investigate its potential therapeutic applications in neurodegenerative disorders.

合成法

The synthesis of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with 4-methylbenzyl bromide in the presence of triethylamine. The resulting compound is then reacted with ethyl chloroformate to yield Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate. The synthesis method of Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been optimized to achieve high yield and purity.

科学的研究の応用

Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been extensively studied for its potential applications in medical and biological fields. It has been found to exhibit high affinity and selectivity towards vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the regulation of dopamine neurotransmission. Methyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been used as a radioligand for the quantification of VMAT2 in neurodegenerative disorders such as Parkinson's disease and Huntington's disease.

特性

分子式

C21H19N5O3

分子量

389.4 g/mol

IUPAC名

methyl 1-(3-methylphenyl)-6-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C21H19N5O3/c1-13-7-9-15(10-8-13)12-17-19(27)25-18(20(28)29-3)24-26(21(25)23-22-17)16-6-4-5-14(2)11-16/h4-11H,12H2,1-3H3

InChIキー

BPARANDLXZFOGN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)OC)C4=CC=CC(=C4)C

正規SMILES

CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)OC)C4=CC=CC(=C4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。